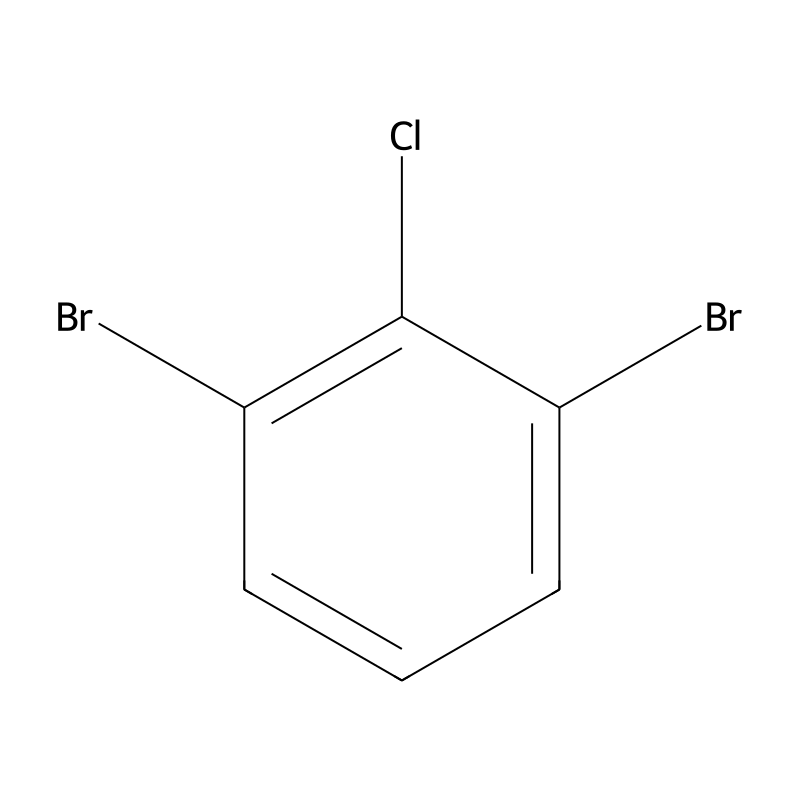

1,3-Dibromo-2-chlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Research Availability:

While 1,3-Dibromo-2-chlorobenzene exists, there is currently limited published information available regarding its specific applications in scientific research. Resources like PubChem, a database of chemical information maintained by the National Institutes of Health, acknowledge its existence and provide basic details like its structure and safety profile, but lack specific research applications [].

Potential Research Areas:

Despite the lack of specific research applications documented for 1,3-Dibromo-2-chlorobenzene, its chemical properties suggest potential areas for future exploration:

- Organic synthesis: Due to the presence of reactive bromine and chlorine atoms, the compound could potentially serve as a building block in the synthesis of more complex organic molecules [].

- Medicinal chemistry: The aromatic ring structure and halogen atoms might hold potential for exploring its biological activity, although further research is needed to determine its efficacy and safety [].

- Material science: The properties of 1,3-Dibromo-2-chlorobenzene could be investigated for potential applications in material science, such as the development of new polymers or flame retardants. However, its environmental impact and potential toxicity would require careful consideration [].

1,3-Dibromo-2-chlorobenzene is an organic compound with the molecular formula and a molecular weight of 270.34 g/mol. It is characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring at the 1, 3, and 2 positions, respectively. This compound appears as a solid and is typically used in various chemical applications due to its reactivity and structural properties .

Due to the presence of halogen atoms, 1,3-Dibromo-2-chlorobenzene is likely to exhibit similar hazards as other halobenzenes. Here are some potential safety concerns:

- Electrophilic Substitution: The halogen atoms on the benzene ring can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic system.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution, especially under conditions that stabilize the intermediate formed during the reaction.

- Reduction Reactions: The compound can be reduced to yield various derivatives, such as 1,3-dibromobenzene or chlorobenzene, depending on the reducing agent used.

1,3-Dibromo-2-chlorobenzene can be synthesized through several methods:

- Halogenation of Benzene: A common method involves the direct halogenation of benzene using bromine and chlorine in the presence of a catalyst. This method allows for selective substitution at specific positions on the benzene ring.

- Diazotization Reaction: Another approach includes starting with an appropriate aniline derivative (such as 2,6-dibromoaniline) which can undergo diazotization followed by chlorination to yield 1,3-dibromo-2-chlorobenzene.

1,3-Dibromo-2-chlorobenzene finds applications in various fields:

- Chemical Intermediates: It serves as a precursor for the synthesis of more complex organic compounds in pharmaceuticals and agrochemicals.

- Research: Used in laboratories for studies related to organic synthesis and reaction mechanisms due to its unique structural properties.

- Material Science: It may be utilized in developing new materials with specific electronic or optical properties.

Interaction studies involving 1,3-dibromo-2-chlorobenzene often focus on its reactivity with various nucleophiles or electrophiles. These studies help elucidate its behavior in different chemical environments and its potential applications in synthetic chemistry. Additionally, understanding its interactions with biological systems is crucial for assessing its safety and environmental impact.

1,3-Dibromo-2-chlorobenzene shares structural similarities with several other halogenated aromatic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dibromobenzene | Contains only bromine substituents | |

| 1-Chloro-2-bromobenzene | Different positioning of halogens | |

| 2-Bromo-4-chlorophenol | Contains a hydroxyl group affecting reactivity | |

| 1-Bromo-2-chlorobenzene | Similar halogenation pattern but different position |

Uniqueness

The uniqueness of 1,3-dibromo-2-chlorobenzene lies in its specific arrangement of halogens on the benzene ring, which influences its reactivity profile and potential applications compared to other similar compounds. Its combination of two bromine atoms and one chlorine atom at designated positions allows for distinct electrophilic and nucleophilic behaviors that can be exploited in synthetic organic chemistry.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant